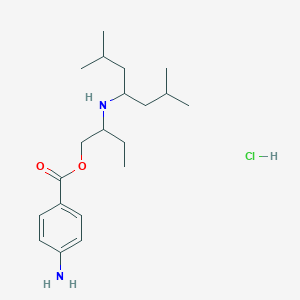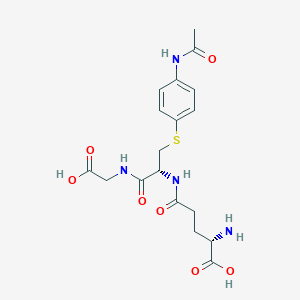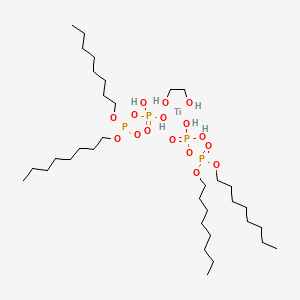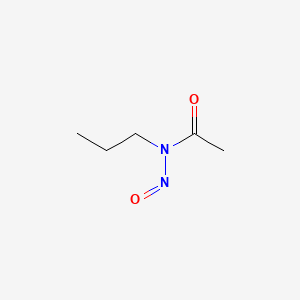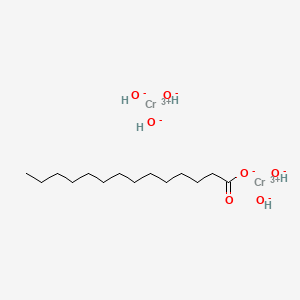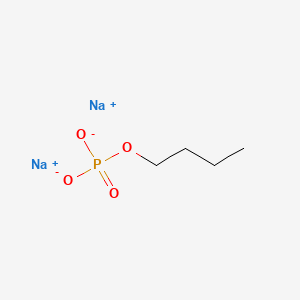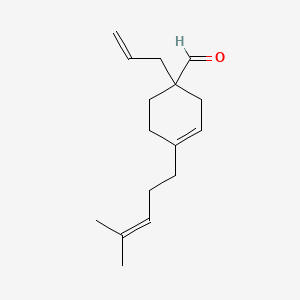
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes an allyl group and a cyclohexene ring substituted with a methyl-pentenyl side chain and a carbaldehyde group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction between myrcene and methacrolein . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The allyl and methyl-pentenyl groups can undergo substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the formulation of fragrances and other consumer products due to its distinctive scent
Mechanism of Action
The mechanism of action of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be compared with similar compounds such as:
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Known for its use in fragrances and as a chemical intermediate.
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Another structurally related compound with similar applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both an allyl group and a carbaldehyde group, which confer distinct chemical and physical properties.
Properties
CAS No. |
66310-72-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(4-methylpent-3-enyl)-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-10-16(13-17)11-8-15(9-12-16)7-5-6-14(2)3/h4,6,8,13H,1,5,7,9-12H2,2-3H3 |
InChI Key |
YITNGWUNAUULCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)(CC=C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


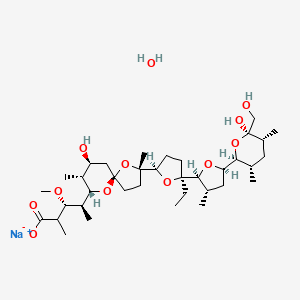
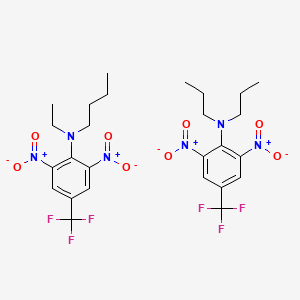
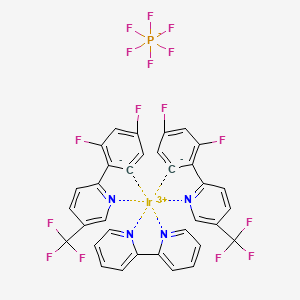
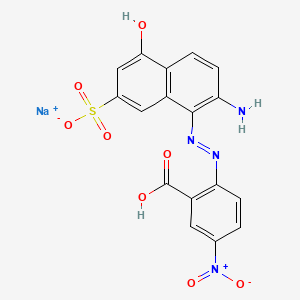
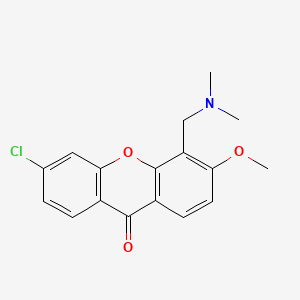

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

